4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide
Overview
Description
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorothiophene and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a nucleophilic substitution reaction using a suitable chlorothiophene derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to the presence of the piperazine ring.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)piperazine-1-carboxamide
- N-(4-fluorophenyl)piperazine-1-carboxamide
- 4-[(2-thiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide
Uniqueness
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both a chlorothiophene and a fluorophenyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles .
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3OS/c17-15-5-4-14(23-15)11-20-6-8-21(9-7-20)16(22)19-13-3-1-2-12(18)10-13/h1-5,10H,6-9,11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWYOWLELPPDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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